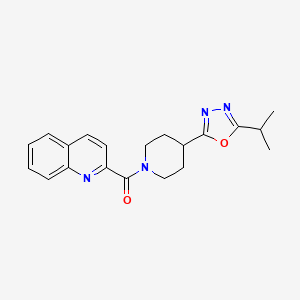

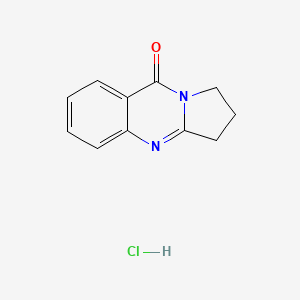

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

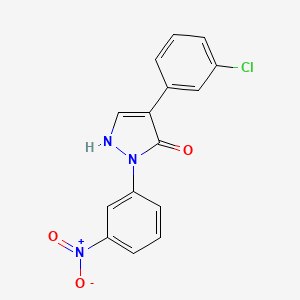

“N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a carboxamide group . The molecule also contains several fluorine atoms, which can significantly affect its properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiazole ring and the carboxamide group. The fluorine atoms could also play a significant role in its structure due to their high electronegativity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, triazoles and their derivatives have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, and have shown anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring, the carboxamide group, and the fluorine atoms would all contribute to its properties .Scientific Research Applications

Antitumor Activity

The synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds structurally related to N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide, have demonstrated potent cytotoxicity against certain human breast cancer cell lines. These compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series, with specific fluorinated derivatives showing broad-spectrum antitumor activity. The induction of cytochrome P450 CYP1A1, crucial for determining antitumor specificity, was noted as an important mechanism of action for these compounds (Hutchinson et al., 2001).

Solid-Phase Synthesis Applications

A study on the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones showcases the versatility of incorporating fluorinated components into complex molecules. This method highlights the utility of fluorinated compounds in synthetic chemistry, providing a pathway for the development of new chemical entities with potential pharmacological activities (Lee, Gauthier, & Rivero, 1999).

Fluorine Chemistry and Nucleoside Modifications

Research involving the reaction of trimethylsilyl fluorosulfonyldifluoroacetate with nucleosides has led to the creation of difluoromethyl and difluoromethyl ether derivatives, indicating the role of fluorine chemistry in modifying nucleoside structures. These modifications have implications for the development of novel therapeutic agents, showcasing the importance of fluorinated compounds in medicinal chemistry (Rapp et al., 2009).

Development of Imaging Agents

A specific application in the development of imaging agents for prostate cancer involves the synthesis of fluorine-18-labeled compounds targeting the prostate-specific membrane antigen (PSMA). These compounds, like [18F]DCFPyL, demonstrate the critical role of fluorinated molecules in the creation of diagnostic tools for cancer imaging, providing a pathway for improved detection and management of prostate cancer (Chen et al., 2011).

properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2S/c19-10-4-6-11(7-5-10)23-17(27)25-18-24-15(9-28-18)16(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQPXXFEXGLMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2576127.png)

![ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B2576129.png)

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2576135.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576147.png)